1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloroethyl group at position 1, a methyl group at position 3, and an aldehyde group at position 4
Preparation Methods
The synthesis of 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-chloroethylamine hydrochloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the chloroethyl group is introduced to the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or dimethylformamide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This can result in the inhibition of key enzymes, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound is used as an alkylating agent in chemotherapy and has a different mechanism of action involving DNA cross-linking.
2-Chloroethylamine hydrochloride: This compound is a precursor in the synthesis of various chloroethyl derivatives and has applications in organic synthesis.
1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-10(9-6)3-2-8/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJDHFFQPSUECG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394441 |
Source
|
Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120842-54-8 |
Source
|
Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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